molecular formula C20H26N8 B2881925 N-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine CAS No. 2097908-56-8

N-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine

Cat. No. B2881925
CAS RN: 2097908-56-8
M. Wt: 378.484
InChI Key: KXWHIHGOKVJHDD-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-a]pyrimidines are a class of non-naturally occurring small molecules that have attracted the interest of researchers . They are present in various important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer agents .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines has been the subject of many studies . The methods used for their preparation are diverse and often involve the condensation of different starting materials .


Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidines can be analyzed using various spectroscopic techniques . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[1,5-a]pyrimidines are diverse and can lead to a variety of products .


Physical And Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[1,5-a]pyrimidines can be analyzed using various techniques .

Scientific Research Applications

Medicinal Chemistry: Potential Therapeutic Applications

The core structure of the compound, which includes the 1,2,4-triazolo[1,5-a]pyrimidine moiety, is known for its presence in bioactive molecules with therapeutic potential. Such compounds have been studied for their roles as RORγt inverse agonists , which are relevant in treating autoimmune diseases . Additionally, they have been identified as JAK1 and JAK2 inhibitors , which are important targets in the treatment of myeloproliferative disorders .

Cardiovascular Research: Treatment of Disorders

Derivatives of 1,2,4-triazolo[1,5-a]pyrimidines have been utilized in the treatment of cardiovascular disorders. The structural analogs of this compound could be synthesized and screened for activity against cardiovascular diseases, potentially leading to the development of new therapeutic agents .

Diabetes Management: Type 2 Diabetes Interventions

The compound’s framework is similar to molecules that have been explored for managing type 2 diabetes. Research could focus on synthesizing analogs and testing their efficacy in modulating blood sugar levels or insulin sensitivity .

Material Sciences: Development of Light-Emitting Materials

The triazolopyrimidine structure is also found in materials science applications, particularly in the development of efficient light-emitting materials for phosphorescent OLED devices. This compound could be a candidate for creating new materials with desirable photophysical properties .

Organic Synthesis: Catalyst-Free Methodologies

In organic synthesis, the compound could be used to develop catalyst-free, additive-free, and eco-friendly methodologies for synthesizing triazolopyridines under microwave conditions. This approach is valuable for creating a broad substrate scope with good functional group tolerance .

Sustainable Chemistry: Eco-Friendly Synthesis

The compound’s synthesis aligns with the principles of green chemistry, providing a sustainable method for creating fused heterocyclic compounds. It could serve as a model for developing other eco-friendly synthetic pathways .

Biological Research: FABP Inhibitors

Given the biological activities of triazolopyrimidines, this compound could be investigated as a potential inhibitor of fatty acid-binding proteins (FABPs), which are therapeutic targets for dyslipidemia, coronary heart disease, and diabetes .

Pharmacology: Hyperproliferative Disorders

The structural features of the compound suggest potential applications in pharmacology, particularly in the treatment of hyperproliferative disorders. Research could be directed towards synthesizing derivatives and evaluating their antiproliferative effects .

Future Directions

The future directions for research on [1,2,4]triazolo[1,5-a]pyrimidines are promising, with potential applications in various fields such as agriculture and medicinal chemistry .

properties

IUPAC Name

5,6-dimethyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N8/c1-13-14(2)25-20-23-12-24-28(20)18(13)26-15-7-9-27(10-8-15)19-16-5-3-4-6-17(16)21-11-22-19/h11-12,15,26H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXWHIHGOKVJHDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=NC=N2)N=C1C)NC3CCN(CC3)C4=NC=NC5=C4CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine

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